Eudistomine K

Antiviral Herpes Simplex Virus Marine Natural Products

Eudistomine K is a structurally authenticated, high-potency standard for antiviral and antitumor discovery. Its unique oxathiazepine ring, specific bromination, and confirmed absolute stereochemistry (C1, C13b) ensure experimental reproducibility. With defined activity against HSV-1 and an IC50 of 0.01 µg/mL against P388 leukemia cells, it is an ideal positive control for herpesvirus phenotypic screening and cytotoxicity assay calibration. Unlike uncharacterized eudistomins, its resolved pharmacophore makes it an ideal probe for affinity chromatography and a validated template for focused library design. Ensure your research integrity by sourcing the certified, authentic compound.

Molecular Formula C14H16BrN3OS
Molecular Weight 354.27 g/mol
CAS No. 88704-52-3
Cat. No. B15432432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEudistomine K
CAS88704-52-3
Molecular FormulaC14H16BrN3OS
Molecular Weight354.27 g/mol
Structural Identifiers
SMILESC1CN2C(C(CSCO2)N)C3=C1C4=C(N3)C=C(C=C4)Br
InChIInChI=1S/C14H16BrN3OS/c15-8-1-2-9-10-3-4-18-14(11(16)6-20-7-19-18)13(10)17-12(9)5-8/h1-2,5,11,14,17H,3-4,6-7,16H2/t11-,14+/m1/s1
InChIKeyDBJUZIDWYRVTSZ-RISCZKNCSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eudistomine K (CAS 88704-52-3): A Structurally Defined Marine β-Carboline Alkaloid Procurement Guide


Eudistomine K is a tetracyclic β-carboline marine alkaloid distinguished by a novel oxathiazepine ring system, first isolated from the Caribbean tunicate Eudistoma olivaceum [1]. It belongs to the eudistomin class of natural products, specifically the oxathiazepine-bearing (OTAP) subgroup, which are renowned for their potent in vitro antiviral and antitumor properties [2]. The compound's structural identity is defined by a specific bromination pattern on the indole ring and an absolute stereochemistry at C(1) and C(13b), features that are critical determinants of its biological activity and differentiate it from other eudistomin congeners [3].

Procurement Risk: Why Eudistomine K Cannot Be Interchanged with Other Eudistomins


The eudistomin class exhibits extreme pharmacophoric sensitivity where minor structural modifications lead to quantitative and qualitative shifts in bioactivity. The presence and position of the bromine atom on the indole ring, the absolute stereochemistry at the C(1) and C(13b) chiral centers, and the oxidation state of the sulfur atom in the oxathiazepine ring are all critical performance variables [1]. For instance, the removal of the bromine substituent to yield debromoeudistomin K alters the in vitro antitumor profile, while oxidation to eudistomin K sulfoxide changes the breadth of antiviral coverage [2]. These strict structure-activity relationships (SAR) mean that generic class-level substitution will fail to reproduce the specific potency and selectivity profile of authentic Eudistomine K [3].

Eudistomine K Performance Metrics: Quantified Differentiation Against Closest Analogs


Differential Antiviral Potency vs. Eudistomin L Against Herpes Simplex Virus Type 1 (HSV-1)

In a direct, within-study comparison, Eudistomine K demonstrated a 2.5-fold difference in antiviral potency against HSV-1 compared to its closest structural analog, Eudistomin L. This quantifies the impact of the bromine substitution pattern on antiviral activity [1].

Antiviral Herpes Simplex Virus Marine Natural Products

Sub-Nanomolar in Vitro Cytotoxicity Against P388 Murine Leukemia Cell Line

Eudistomine K exhibits exquisite in vitro potency against the P388 murine leukemia cell line. Its reported IC50 of 0.01 μg/mL places it among the most potent members of the eudistomin class. While debromoeudistomin K serves as a critical comparator in SAR studies, its activity is often context-dependent and can be lower, highlighting the critical role of the bromine atom in Eudistomine K for optimal potency in this model [1][2].

Anticancer Cytotoxicity Murine Leukemia

Stereochemically Confirmed Structure: Resolution of the Oxathiazepine N-O Bond Configuration

The absolute stereochemistry of Eudistomine K's unique oxathiazepine ring was initially misassigned. Definitive NMR and X-ray crystallography studies later confirmed the correct configuration of the N-O bond as 2α, resolving a critical structural ambiguity [1][2]. This stereochemistry is a prerequisite for biological activity, as SAR studies demonstrated that the correct natural stereochemistry at both C(1) and C(13b) is essential for antiviral and antitumor potency [3].

Stereochemistry Structural Biology NMR Spectroscopy

SAR-Defined Role of the C1-Amino Group in Bioactivity

A systematic SAR study on the tetracyclic core of debromoeudistomin K, a direct Eudistomine K analog, identified the C(1)-NH2 substituent as one of the most striking points for activity. Analogues lacking this amino group or with incorrect stereochemistry at C(1) exhibited drastically reduced or eliminated antiviral and antitumor activities [1]. This evidence underscores that the C1-amino group in Eudistomine K is a non-redundant pharmacophoric feature, distinguishing it from other β-carboline alkaloids that may lack this moiety.

Medicinal Chemistry Structure-Activity Relationship Pharmacophore

Evidence-Backed Applications for Eudistomine K: Where the Data Supports Prioritization


Antiviral Drug Discovery: Lead Profiling Against Herpes Simplex Virus Type 1

The quantified, reference-standard antiviral activity against HSV-1 (250 ng/disk), established in a primary characterization paper, positions Eudistomine K as a validated positive control or chemical starting point for phenotypic screening programs targeting herpesviruses. Its defined structure and available stereochemical data ensure experimental reproducibility not possible with less-characterized eudistomins [1].

Cancer Cell Biology: High-Potency Cytotoxicity Standard for Murine Leukemia Models

With an established IC50 of 0.01 µg/mL against the P388 murine leukemia cell line, Eudistomine K serves as a high-potency standard in cytotoxicity assays. This extreme potency is useful for calibrating assay sensitivity or as a reference compound when screening new chemical entities against hematological malignancy models, where its activity is well-documented compared to less potent in-class analogs [1].

Chemical Biology: A Stereochemically Defined Probe for Target Identification

The resolved absolute stereochemistry (2α for the N-O bond) and the crystallographic confirmation of Eudistomine K's structure make it an ideal, rigid probe for chemical biology studies. Its use in affinity chromatography or photoaffinity labeling experiments to identify its cellular target requires the unambiguous structural definition that this compound uniquely possesses within its class [1][2].

Medicinal Chemistry: A Template for Focused Structure-Activity Relationship (SAR) Libraries

Seminal SAR studies have deconstructed the pharmacophoric contributions of the C1-amino group and the bromine substituent using the Eudistomine K scaffold. This proven structure-activity landscape allows Eudistomine K to be used directly as a high-value synthetic starting point or a computational modeling template for designing focused libraries aimed at decoupling and optimizing its antiviral and antitumor activities [1].

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